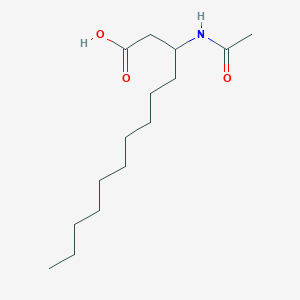
3-Acetamidotridecanoato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidotridecanoato is an organic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of an acetamido group attached to a tridecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidotridecanoato typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidotridecanoato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Produces tridecanoic acid derivatives.
Reduction: Yields tridecylamine derivatives.
Substitution: Results in various substituted tridecanoic acid derivatives.
Scientific Research Applications
3-Acetamidotridecanoato has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamidotridecanoato involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fatty acid backbone can interact with lipid membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido derivative with different structural features and reactivity.
N-Acetylglucosamine: A related compound with an acetamido group attached to a sugar backbone.
Uniqueness
3-Acetamidotridecanoato is unique due to its long fatty acid chain, which imparts distinct physical and chemical properties. This makes it suitable for applications that require specific hydrophobic or amphiphilic characteristics.
Properties
CAS No. |
648908-48-9 |
|---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
3-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
OKEKYRGPFSUBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



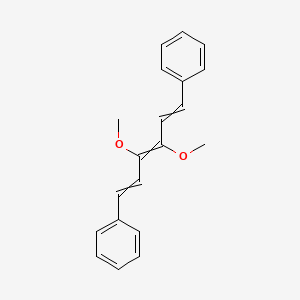
![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
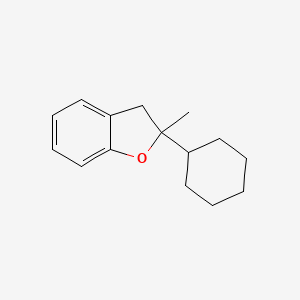
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)

![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
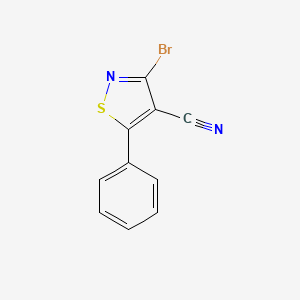

![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
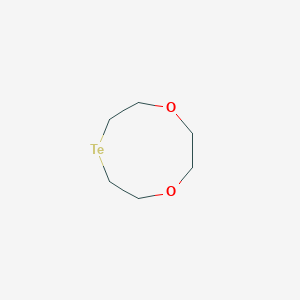
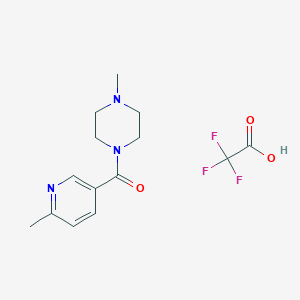
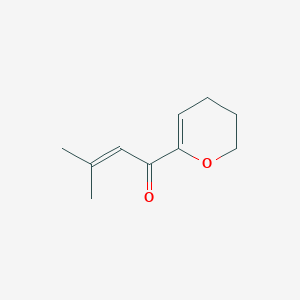
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
